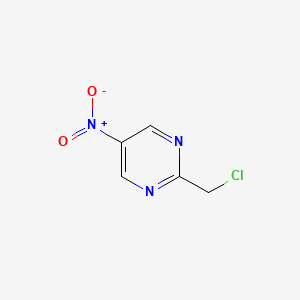

2-(Chloromethyl)-5-nitropyrimidine

Description

Significance in Organic and Heterocyclic Chemistry Research

The significance of 2-(Chloromethyl)-5-nitropyrimidine in organic and heterocyclic chemistry is primarily derived from its potential as a versatile building block for the synthesis of more complex molecules. The pyrimidine (B1678525) core is a fundamental unit in various biologically active compounds, and the presence of both a reactive chloromethyl group and an electron-withdrawing nitro group imparts a high degree of functionality to the molecule.

The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. The nitro group, being a strong electron-withdrawing group, activates the pyrimidine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of other leaving groups on the ring.

While specific research focusing solely on this compound is not abundant in publicly available literature, its structural relative, 2-chloro-5-nitropyrimidine (B88076), has been utilized in the synthesis of various 5-nitropyrimidine (B80762) derivatives. rsc.org This suggests that this compound would be a valuable intermediate for accessing a diverse range of substituted pyrimidines with potential applications in medicinal chemistry and materials science.

Historical Perspectives on Pyrimidine Derivatives in Synthetic Methodologies

The exploration of pyrimidine derivatives in synthetic methodologies has a rich history, driven by their presence in nucleic acids (cytosine, thymine, and uracil) and a wide range of pharmacologically active compounds. Historically, the synthesis of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry.

Early methods often involved the condensation of ureas or thioureas with β-dicarbonyl compounds or their equivalents. A well-known example is the synthesis of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine through the cyclization of nitrated diethyl malonate with thiourea. google.com Subsequent chemical modifications, such as methylation and chlorination, can then be employed to generate a variety of substituted pyrimidines. google.com For instance, the chlorination of hydroxyl groups on the pyrimidine ring is a common transformation, often achieved using reagents like phosphorus oxychloride. google.comguidechem.com

The development of new synthetic methods for pyrimidine derivatives continues to be an active area of research. This includes the use of modern catalytic systems and the exploration of novel reaction pathways to access diverse substitution patterns. The synthesis of various 5-nitropyrimidines from 2-chloro-5-nitropyrimidine highlights the ongoing interest in this class of compounds. rsc.org

Structural Features Pertinent to Reactivity Studies of this compound

The reactivity of this compound is dictated by the interplay of its key structural features: the pyrimidine ring, the chloromethyl substituent, and the nitro group.

The chloromethyl group at the 2-position is a primary alkyl halide, making it highly susceptible to nucleophilic substitution via an SN2 mechanism. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to create a diverse range of derivatives. The reactivity of this group is a key feature for its use as a synthetic intermediate.

The combination of these structural elements suggests that this compound can undergo reactions at two distinct sites: the chloromethyl group and potentially the pyrimidine ring itself, depending on the reaction conditions and the nature of the nucleophile.

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN3O2 |

|---|---|

Molecular Weight |

173.56 g/mol |

IUPAC Name |

2-(chloromethyl)-5-nitropyrimidine |

InChI |

InChI=1S/C5H4ClN3O2/c6-1-5-7-2-4(3-8-5)9(10)11/h2-3H,1H2 |

InChI Key |

QHKYGYFEHXJKTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chloromethyl 5 Nitropyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring (SNAr)

The presence of a strong electron-withdrawing nitro group at the 5-position and nitrogen atoms within the aromatic ring makes the pyrimidine core of 2-(Chloromethyl)-5-nitropyrimidine electron-deficient. This electronic characteristic renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com Such reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups.

The regioselectivity of SNAr reactions on substituted pyrimidines is a subject of considerable study. For pyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack is generally directed to the C4 position. This preference is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group. nih.gov While direct studies on this compound are not extensively detailed, the behavior of analogous 2,4-disubstituted-5-nitropyrimidines provides strong predictive power. In these systems, a wide range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react selectively at the C4 position. nih.govwuxiapptec.com

However, the regioselectivity can be influenced by the nature of the nucleophile itself. For instance, studies on 2,4-dichloro-5-nitropyrimidine (B15318) have shown that while most nucleophiles favor the C4 position, certain tertiary amines can exhibit a preference for substitution at the C2 position. nih.gov This highlights that while the inherent electronic properties of the pyrimidine ring are a primary determinant of regioselectivity, the characteristics of the incoming nucleophile can modulate the reaction's outcome.

Table 1: Regioselectivity of Nucleophilic Attack on 5-Nitropyrimidines

| Pyrimidine Substrate | Nucleophile Type | Major Substitution Position |

|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Primary/Secondary Amines | C4 |

| 2,4-Dichloro-5-nitropyrimidine | Tertiary Amines | C2 |

This table is a generalized representation based on the reactivity of analogous compounds.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The first step, which is usually rate-determining, involves the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The subsequent step is the rapid expulsion of the leaving group to restore aromaticity.

Kinetic studies on related systems, such as 2-chloro-5-nitropyrimidine (B88076) reacting with biothiols, have been conducted to elucidate the finer details of the reaction mechanism. researchgate.netnih.gov These investigations often analyze the reaction rates under pseudo-first-order conditions to determine kinetic parameters. nih.govfrontiersin.org The data from such studies can reveal whether the reaction follows a classical stepwise mechanism or if it lies on the borderline with a concerted (cSNAr) pathway, where the bond formation and bond breaking occur in a single transition state. researchgate.netstrath.ac.uk The nature of the nucleophile, the solvent, and the leaving group all play critical roles in dictating the precise mechanistic pathway. strath.ac.uk For instance, a Brønsted-type plot, which correlates the rate constant with the basicity of the nucleophile, can provide insights into the degree of bond formation in the transition state. researchgate.netnih.gov

The general mechanism involves the formation of a zwitterionic Meisenheimer complex when a protonated nucleophile is used. researchgate.net This intermediate can then proceed to the product through either direct expulsion of the leaving group or via a base-catalyzed deprotonation followed by the loss of the leaving group. researchgate.net

Reactions Involving the Chloromethyl Moiety

The 2-(chloromethyl) group provides a secondary site of reactivity, behaving as a benzylic-type halide. This allows for a different set of transformations, primarily focused on nucleophilic substitution and cross-coupling reactions at the side chain.

The chlorine atom of the chloromethyl group is readily displaced by various heteroatom nucleophiles through an SN2-type mechanism. This allows for the introduction of diverse functionalities at the 2-position of the pyrimidine ring. Common nucleophiles employed in these reactions include:

Oxygen nucleophiles: Alkoxides and phenoxides to form ethers.

Nitrogen nucleophiles: Primary and secondary amines to yield the corresponding substituted aminomethylpyrimidines.

Sulfur nucleophiles: Thiolates to generate thioethers.

These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride that is formed as a byproduct. The versatility of this substitution reaction makes this compound a valuable building block for synthesizing a wide range of pyrimidine derivatives.

The chloromethyl group can also participate in carbon-carbon bond-forming reactions, most notably through transition metal-catalyzed cross-coupling. The Negishi coupling, which pairs an organohalide with an organozinc reagent in the presence of a palladium or nickel catalyst, is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.org

While specific examples utilizing this compound as the electrophile in Negishi couplings are not prevalent in the literature, the general principles of the reaction are well-established. wikipedia.orgyoutube.com The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu Given that alkyl chlorides can be slow to react, specific ligands and conditions may be required to facilitate the initial oxidative addition step. wikipedia.org

Table 2: Potential Negishi Coupling Partners for the Chloromethyl Group

| Organozinc Reagent (R'-ZnX) | Expected Product Structure |

|---|---|

| Aryl-ZnX | 2-(Arylmethyl)-5-nitropyrimidine |

| Alkenyl-ZnX | 2-(Allyl)-5-nitropyrimidine derivative |

Beyond cross-coupling, the chloromethyl group can undergo other functional group transformations, such as reduction to a methyl group or oxidation to an aldehyde or carboxylic acid, further expanding its synthetic utility.

Electrophilic and Radical Reactivity Studies

The electronic nature of the this compound ring system strongly disfavors electrophilic aromatic substitution. The combined electron-withdrawing effects of the two ring nitrogens and the powerful nitro group create a highly electron-poor or "π-deficient" aromatic ring, which is deactivated towards attack by electrophiles.

The study of radical reactions involving this compound is a more nuanced area. While radical chemistry has seen a surge in synthetic applications, specific studies on this compound are limited. nih.gov However, general principles of radical reactivity can be considered. rsc.org The nitroaromatic moiety could potentially react with nucleophilic radicals. Conversely, radical processes could be initiated at the chloromethyl position. The trifluoromethyl radical, for example, is known to readily engage with both electron-rich and electron-deficient heteroarenes. nih.gov The development of new radical generation methods continues to expand the scope of what is possible, suggesting that the radical reactivity of this and related compounds is a field ripe for exploration. nih.gov

Complex Rearrangements and Ring Transformations

The presence of both a reactive chloromethyl group and a nitro group on the pyrimidine ring allows this compound to undergo significant molecular rearrangements and ring transformation reactions, particularly when treated with dinucleophiles like hydrazine (B178648). A key transformation is its conversion into fused heterocyclic systems, such as pyrimido[4,5-d]pyridazines.

In a notable synthetic application, the reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of 4-amino-8-methyl-6-oxo-5,6-dihydropyrimido[4,5-d]pyridazine. This process involves a complex cascade of reactions where hydrazine acts as a dinucleophile. The initial step is likely a nucleophilic attack of hydrazine on the chloromethyl group, followed by an intramolecular cyclization involving the nitro group, which is ultimately transformed into an amino group. This reaction underscores the utility of this compound as a building block for constructing more complex, fused-ring heterocyclic compounds.

While the direct ring transformation of this compound is a specific and valuable reaction, the broader context of nitropyrimidine chemistry reveals a rich landscape of such transformations. For instance, related compounds like 4-methoxy-5-nitropyrimidine (B8763125) react with hydrazine to form 3-amino-4-nitropyrazole, demonstrating a different mode of ring cleavage and re-cyclization. rsc.org Similarly, other substituted nitropyrimidines can be converted into various pyrazole (B372694) and pyrazolo[3,4-b]pyrazine derivatives. rsc.org These examples, while not directly involving this compound, highlight the general propensity of the nitropyrimidine core to undergo rearrangement and ring transformation in the presence of strong nucleophiles, a reactivity pattern that is also central to the behavior of the title compound.

The table below summarizes the key transformation of this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Hydrazine Hydrate | 4-Amino-8-methyl-6-oxo-5,6-dihydropyrimido[4,5-d]pyridazine | Ring Transformation/Cyclization |

Vicarious Nucleophilic Substitution (VNS) Pathways in Nitropyridines and Related Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the substitution of a hydrogen atom by a nucleophile that bears a leaving group at the nucleophilic center. wikipedia.orgorganic-chemistry.org The general mechanism proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org

Nitro-activated heterocycles, such as nitropyridines and by extension nitropyrimidines, are excellent substrates for VNS reactions. organic-chemistry.orgkuleuven.be The strong electron-withdrawing nitro group facilitates the initial nucleophilic attack and stabilizes the intermediate σ-adduct. The substitution typically occurs at positions ortho or para to the nitro group. wikipedia.org

In the context of this compound, the chloromethyl group itself can be considered a potential precursor for a carbanion suitable for VNS-type reactions. While direct VNS reactions utilizing this compound as the carbanion source are not extensively documented in the reviewed literature, the principles of VNS allow for a clear prediction of its potential reactivity. The methylene (B1212753) protons of the chloromethyl group are acidified by the adjacent pyrimidine ring and the distant nitro group, making deprotonation by a strong base feasible. The resulting carbanion would have a chlorine atom as the leaving group, a key requirement for a VNS reaction.

If this carbanion were to react with another electron-deficient aromatic or heteroaromatic system, it would lead to the formation of a new carbon-carbon bond. However, a more likely scenario is an intermolecular VNS reaction where a different carbanion attacks the 5-nitropyrimidine (B80762) ring of this compound.

Based on the established principles of VNS on nitro-activated heterocycles, the expected sites of nucleophilic attack on the this compound ring are the C-4 and C-6 positions, which are ortho and para, respectively, to the activating nitro group at C-5. A carbanion, generated from a species like chloromethyl phenyl sulfone, would preferentially add to these positions.

The general pathway for a VNS reaction on this compound with a generic carbanion :CH(X)L (where X is an electron-withdrawing group and L is a leaving group) is as follows:

Nucleophilic Attack: The carbanion attacks the C-4 or C-6 position of the pyrimidine ring to form a σ-adduct.

β-Elimination: A base abstracts the proton at the site of attack, and the leaving group (L) is eliminated, restoring the aromaticity of the pyrimidine ring.

The table below outlines the expected products from the VNS reaction of this compound with a model VNS reagent, the carbanion of chloromethyl phenyl sulfone.

| Substrate | Reagent | Position of Attack | Expected Product |

| This compound | Carbanion of Chloromethyl Phenyl Sulfone | C-4 | 2-(Chloromethyl)-4-(phenylsulfonylmethyl)-5-nitropyrimidine |

| This compound | Carbanion of Chloromethyl Phenyl Sulfone | C-6 | 6-(Chloromethyl)-4-(phenylsulfonylmethyl)-5-nitropyrimidine |

It is important to note that the reactivity of the chloromethyl group in this compound is complex. Besides its potential role in VNS, it is also susceptible to direct SN2 reactions with nucleophiles. The predominant reaction pathway would likely depend on the specific nucleophile, base, and reaction conditions employed.

Derivatization and Structural Modification Strategies

Design and Synthesis of Analogs with Varied Substituents

The synthesis of analogs of 2-(chloromethyl)-5-nitropyrimidine with varied substituents is a key strategy for modulating the compound's physicochemical properties and biological activity. The inherent reactivity of the pyrimidine (B1678525) ring, further enhanced by the nitro group, facilitates the introduction of a wide range of functionalities.

The synthesis of new 5-nitropyrimidines can be achieved starting from precursors like 2-chloro-5-nitropyrimidine (B88076). researchgate.net The electron-withdrawing nature of the nitro group at the C5 position significantly activates the C2 and C4 positions of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom at the C2 position with various nucleophiles, leading to a diverse set of analogs. While direct substitution on the chloromethyl group is also a primary route for derivatization, modifications on the pyrimidine ring itself offer another avenue for creating structural diversity.

For instance, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines has been shown to proceed with excellent selectivity for substitution at the C-2 position. researchgate.net This regioselectivity provides a reliable method for introducing amine functionalities, which can be further modified. Although this example involves a dichlorinated starting material, the principles of SNAr reactivity are directly applicable to understanding the potential for substitution at the C2 position of 2-chloro-5-nitropyrimidine derivatives.

The following table summarizes the synthesis of various 2-substituted pyrimidine-5-carboxylic esters, illustrating the versatility of introducing different groups at the C2 position, a strategy that can be conceptually extended to this compound systems.

| Amidinium Salt Reactant | 2-Substituted Pyrimidine-5-carboxylic Ester Product | Yield (%) |

| Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | 85 |

| Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | 92 |

| Guanidinium chloride | Methyl 2-aminopyrimidine-5-carboxylate | 78 |

This table illustrates the general synthetic accessibility of 2-substituted pyrimidines, a principle applicable to the derivatization of the this compound core.

Exploiting the Chloromethyl Group for Scaffold Diversity

The chloromethyl group at the C2 position of this compound is a highly reactive electrophilic center, making it an ideal handle for introducing a wide variety of molecular scaffolds through nucleophilic substitution reactions. savemyexams.comsavemyexams.com This reactivity is the cornerstone for building libraries of compounds with diverse functionalities.

Reactions with nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride to form the corresponding 2-(aminomethyl)-5-nitropyrimidines. savemyexams.comsavemyexams.com Similarly, sulfur nucleophiles, like thiols, react to yield 2-(thiomethyl)-5-nitropyrimidine derivatives. youtube.comlibretexts.org These reactions are typically carried out under mild conditions and provide high yields of the desired products. The resulting secondary amines and thioethers can serve as precursors for further functionalization, expanding the structural diversity of the synthesized molecules.

The selective synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-(hydroxymethyl)furfural highlights the utility of catalytic amination in converting a hydroxymethyl group to an aminomethyl group, a transformation analogous to the derivatization of the chloromethyl group in this compound. nih.govrsc.org

Below is a table showcasing representative nucleophilic substitution reactions on a chloromethyl group, demonstrating the potential for scaffold diversification.

| Nucleophile | Product Type | General Reaction |

| Ammonia | Primary Amine | R-CH₂Cl + 2NH₃ → R-CH₂NH₂ + NH₄Cl |

| Primary Amine | Secondary Amine | R-CH₂Cl + R'NH₂ → R-CH₂NHR' + HCl |

| Thiol | Thioether | R-CH₂Cl + R'SH → R-CH₂SR' + HCl |

This table provides examples of nucleophilic substitution reactions applicable to the chloromethyl group of this compound for introducing scaffold diversity.

Nitro Group Transformations and their Influence on Reactivity

The reduction of nitro compounds can be achieved using various reagents and conditions. google.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. illinois.edu Chemical reducing agents like zinc dust in the presence of an acid or ammonium (B1175870) chloride can also be employed. google.com The choice of reducing agent and reaction conditions can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups.

The transformation of the nitro group to an amino group dramatically alters the electronic properties of the pyrimidine ring. The amino group is an electron-donating group, which deactivates the ring towards nucleophilic aromatic substitution but activates it towards electrophilic substitution. This change in reactivity can be strategically exploited in multi-step synthetic sequences. For instance, the resulting 5-aminopyrimidine (B1217817) derivative can be a key intermediate for the synthesis of fused heterocyclic systems.

The following table summarizes different methods for the reduction of nitro compounds, which are applicable to this compound.

| Reagent/Catalyst | Product | Notes |

| H₂, Pd/C | Amine | Common and efficient catalytic hydrogenation method. illinois.edu |

| Zn, HCl | Amine | A classical chemical reduction method. google.com |

| SnCl₂, HCl | Amine | Another widely used chemical reducing agent. |

| Na₂S₂O₄ | Amine | Sodium dithionite (B78146) can be used for the reduction of nitro groups. |

This table outlines various methods for the reduction of the nitro group, a key transformation for modifying the reactivity of this compound.

Heterocycle Annulation and Fused Ring System Formation

The strategic functionalization of this compound and its derivatives paves the way for the construction of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing pyrimidine core, lead to the formation of polycyclic structures with unique three-dimensional shapes and potentially novel biological activities.

One common strategy involves the initial derivatization of both the chloromethyl group and the nitro group. For example, reduction of the nitro group to an amine, followed by reaction of the chloromethyl group with a suitable reagent, can introduce two reactive centers in close proximity, which can then be cyclized to form a new ring.

The synthesis of fused pyrimidine derivatives often involves multi-component reactions or sequential functionalization and cyclization steps. jchr.orgnih.gov For instance, pyrimido[4,5-b]quinolindiones can be synthesized through a multicomponent reaction involving aminopyrimidinones. nih.gov While not directly starting from this compound, these methods illustrate the principles of constructing fused pyrimidine systems. The synthesis of novel pyrido[1,2-c]pyrimidine (B1258497) derivatives also highlights the strategies for building fused heterocyclic systems from pyrimidine precursors. nih.gov

A hypothetical route to a fused system from this compound could involve the following steps:

Nucleophilic substitution of the chloromethyl group with a nucleophile containing a second reactive site.

Reduction of the nitro group to an amino group.

Intramolecular cyclization between the newly introduced functionality and the amino group to form the fused ring.

The following table lists some examples of fused pyrimidine systems, illustrating the structural diversity that can be achieved through annulation reactions.

| Fused Pyrimidine System | General Structure |

| Pyrimido[4,5-b]quinoline | A tricyclic system with a fused quinoline (B57606) ring. |

| Triazolopyrimidine | A bicyclic system containing a fused triazole ring. |

| Pyrido[1,2-c]pyrimidine | A bicyclic system with a fused pyridine (B92270) ring. |

This table showcases the types of fused heterocyclic systems that can be targeted through the derivatization of pyrimidine precursors like this compound.

Applications in Advanced Organic Synthesis and Chemical Disciplines

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

2-(Chloromethyl)-5-nitropyrimidine serves as a pivotal intermediate in the synthesis of intricate molecular structures, largely due to the differential reactivity of its functional groups. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities. Simultaneously, the nitro group, by rendering the pyrimidine (B1678525) ring electron-deficient, activates the ring for nucleophilic aromatic substitution, and can itself be a precursor to other functional groups, most notably an amino group upon reduction. nih.gov

This dual reactivity allows for a stepwise and controlled elaboration of the molecule. For instance, the chloromethyl moiety can be displaced by a nucleophile to build one part of a target molecule, followed by transformation of the nitro group or substitution at the pyrimidine ring to complete the synthesis. This strategic approach is crucial in the assembly of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.net

The utility of similar pyrimidine-based building blocks has been well-documented. For example, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (B48599) has been employed as a foundational unit in the synthesis of tetrasubstituted purines, highlighting the versatility of the nitropyrimidine scaffold in constructing complex, biologically relevant heterocycles. This analogue underscores the potential of this compound to serve a similar role in accessing diverse and complex molecular architectures.

Integration into Multi-Step Synthesis of Building Blocks

In the realm of organic synthesis, the construction of complex molecules is often achieved through a multi-step approach, where simpler, commercially available compounds are converted into more elaborate "building blocks". acs.org These building blocks are then combined to form the final target molecule. This compound is an archetypal example of a molecule that can be integrated into such multi-step syntheses to generate a variety of useful building blocks. acs.orgnih.gov

The reactivity of the chloromethyl group allows for its conversion into a plethora of other functional groups. For instance, reaction with amines, alcohols, or thiols can introduce new side chains, while reaction with cyanide can furnish a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. These transformations generate new, more complex building blocks that can be used in subsequent synthetic steps.

Moreover, the nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. The strategic use of this compound in multi-step sequences allows for the efficient and controlled synthesis of a diverse library of building blocks, each with its own unique set of reactive handles for further chemical modification.

Precursors for Specialized Chemical Reagents and Catalysts

The pyrimidine core is a constituent of various catalysts, particularly in the field of organocatalysis and transition-metal catalysis. chemrxiv.org While direct applications of this compound as a catalyst precursor are not extensively documented, its structural features suggest significant potential in this area. The pyrimidine nitrogen atoms can act as coordination sites for metal centers, and the substituents can be modified to tune the electronic and steric properties of the resulting catalyst.

For example, the chloromethyl group could be used to append a phosphine (B1218219) ligand, which is a common component of many transition-metal catalysts. Alternatively, the nitro group could be reduced to an amine, which could then be functionalized to create a chiral ligand for asymmetric catalysis. The synthesis of pyrano-pyrimidine derivatives has been shown to yield effective catalysts for various organic transformations, indicating that the pyrimidine scaffold is a promising platform for catalyst design. acs.org The versatility of this compound makes it a plausible starting material for the synthesis of novel and specialized pyrimidine-based reagents and catalysts.

Potential in Polymer Chemistry and Advanced Material Applications (Non-Biological)

The application of pyrimidine and nitro-containing compounds in polymer chemistry and materials science is an emerging area of research. While specific studies on the incorporation of this compound into polymers are not prevalent, its functional groups suggest several potential applications.

The chloromethyl group can act as an initiation site for certain types of polymerization or as a point of attachment to a polymer backbone, allowing for the modification of existing polymers. The nitro group, with its strong dipole moment, could be exploited to create polymers with specific electronic or optical properties. For instance, the incorporation of nitroaromatic compounds into polymers can enhance their thermal stability and introduce non-linear optical properties.

Furthermore, the pyrimidine ring itself has been investigated for its potential in advanced materials. For example, the pressure-induced polymerization of pyridine (B92270) has been shown to produce carbon-based nanothreads, a novel class of one-dimensional nanomaterials. This suggests that pyrimidine-containing molecules like this compound could be explored as precursors for novel polymeric materials with unique structural and electronic properties. The field of nitrone-mediated polymer synthesis also presents possibilities for the utilization of the nitro functionality in creating well-defined polymer architectures. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(chloromethyl)-5-nitropyrimidine at a molecular level. These methods allow for the detailed exploration of its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pyrimidine (B1678525) derivatives. ijcce.ac.irresearchgate.net By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can optimize the molecular geometry of this compound to its ground state. ijcce.ac.irresearchgate.net These calculations yield important parameters that describe the molecule's stability and reactivity.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT calculations are used to determine global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. nih.gov These descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are instrumental in predicting how this compound will interact with other chemical species. The calculated values for related nitro-substituted pyridine (B92270) compounds suggest that the nitro group significantly influences the electronic properties, often leading to a lower LUMO energy and a higher electrophilicity index. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following data is illustrative and based on typical values for similar nitroaromatic compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Symbol | Typical Value Range |

| HOMO Energy | EHOMO | -7.0 to -9.0 eV |

| LUMO Energy | ELUMO | -3.0 to -5.0 eV |

| Energy Gap | ΔE | 4.0 to 5.0 eV |

| Electronegativity | χ | 5.0 to 7.0 eV |

| Chemical Hardness | η | 2.0 to 2.5 eV |

| Electrophilicity Index | ω | 5.0 to 10.0 eV |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is generated from DFT calculations and is color-coded to represent different electrostatic potential values.

For a molecule like this compound, the MEP surface would typically show:

Negative Potential Regions (Red/Yellow): These areas correspond to an excess of electrons and are susceptible to electrophilic attack. In this molecule, the most negative regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. These sites are the most likely to interact with positive centers of other molecules.

Positive Potential Regions (Blue): These regions indicate an electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the pyrimidine ring and the carbon atom of the chloromethyl group are likely to exhibit positive electrostatic potential, making them targets for nucleophiles.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP analysis provides a clear and intuitive picture of the molecule's reactivity, complementing the quantitative data obtained from the global reactivity descriptors. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are extensively used to explore the mechanisms of chemical reactions involving pyrimidine derivatives. nih.gov For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, which is a classic SN2 reaction.

Theoretical studies can map the entire potential energy surface (PES) for such a reaction. mdpi.com This involves identifying and characterizing the stationary points along the reaction coordinate, including the reactants, any intermediates, the transition state, and the products.

Transition State Analysis is a critical component of these studies. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate the transition state structure and calculate its energy. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

By analyzing the geometry and electronic structure of the transition state, researchers can gain insights into the factors that influence the reaction rate. For the SN2 reaction of this compound, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the carbon-chlorine bond. The energy of this transition state determines the activation energy of the reaction. These theoretical investigations can predict the feasibility of a reaction and help in optimizing reaction conditions. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the crystalline material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.govnih.gov The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside the surface (di) and outside the surface (de) is calculated. These distances are then used to generate a 2D fingerprint plot, which provides a summary of all intermolecular contacts.

The 2D fingerprint plot can be decomposed to show the percentage contribution of specific atom-pair contacts. For a molecule with chloro and nitro groups, the following contacts would be of particular interest:

H···O/O···H: Indicative of hydrogen bonds involving the nitro group.

H···Cl/Cl···H: Representing interactions with the chloro group.

H···H: Generally constitute a large portion of the surface. nih.gov

C···H/H···C: Van der Waals interactions.

N···H/H···N: Interactions involving the pyrimidine nitrogen.

This quantitative analysis provides a detailed understanding of the forces that hold the crystal together. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is hypothetical and based on typical findings for similar organic compounds, as specific data for this compound is not available in the cited literature.)

| Contact Type | Contribution (%) |

| H···H | 35 - 45% |

| H···O/O···H | 20 - 30% |

| H···Cl/Cl···H | 15 - 25% |

| C···H/H···C | 5 - 10% |

| N···H/H···N | 1 - 5% |

| Other | < 5% |

Hydrogen Bonding Network Characterization

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a dominant role in determining the crystal structure of many organic compounds. mdpi.com In the crystal structure of this compound, several types of hydrogen bonds are expected to be present.

The primary hydrogen bond acceptors are the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. The hydrogen bond donors are the hydrogen atoms attached to the pyrimidine ring. The chloromethyl group is generally a weak hydrogen bond acceptor.

The crystal structure of related compounds, such as 2-chloro-5-nitropyridine, reveals the formation of chains and layers through C—H···O and Cl···O interactions. mdpi.com Similarly, in the crystal of this compound, one would expect a network of weak C—H···O and C—H···N hydrogen bonds that connect adjacent molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. The geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the angle, can be precisely determined from crystallographic data and further analyzed using computational methods.

Molecular Dynamics Simulations and Conformational Analysis

The key dihedral angle determining the conformation of this compound is the C5-C2-C-Cl angle, which describes the rotation of the chloromethyl group. Theoretical investigations into similar systems, such as benzyl (B1604629) chloride, have provided valuable data on the rotational barriers of the chloromethyl group attached to an aromatic ring. In one such study, the internal rotational motion of the chloromethyl group was analyzed, revealing distinct energy potentials for the ground (S0) and first excited (S1) states. nih.gov For the ground state, the reduced rotational constant (B) was determined to be 0.50 cm⁻¹, with a potential energy barrier that is significantly lower than in the excited state. nih.gov The conformation where the C-Cl bond is orthogonal to the aromatic plane was identified as the most stable in the excited state. nih.gov

Further context can be gained from computational work on other nitrogen-containing heterocyclic compounds. For instance, a study on a novel pyrazole (B372694) derivative reported a rotational barrier between conformers in the range of 2.5-5.5 kcal/mol. nih.gov This energy barrier is associated with the rotation around the bond connecting the pyrazole and nitrobenzene (B124822) rings. nih.gov Although the rotating group and the aromatic system are different, this finding provides a relevant energy scale for conformational changes in nitro-substituted N-heterocycles.

For this compound, molecular mechanics and more advanced quantum mechanical calculations would be necessary to precisely determine the rotational energy profile. These calculations would likely reveal the preferred conformations and the energy barriers separating them. It is anticipated that the rotation of the chloromethyl group is not entirely free, being hindered by steric interactions with the adjacent nitrogen atom of the pyrimidine ring and potential electronic effects from the nitro group. The planarity of the pyrimidine ring itself is expected to be maintained, with the primary conformational freedom arising from the exocyclic chloromethyl group.

The following table summarizes rotational energy barrier data from related compounds, which can serve as an estimate for the conformational dynamics of this compound.

| Compound/System | Rotational Feature | Method | Reported Rotational Barrier/Energy |

| Benzyl Chloride (S1 state) | Internal rotation of the chloromethyl group | Resonance Enhanced Two-Photon Ionization Spectroscopy | V2 = 1900 cm⁻¹ |

| Novel Pyrazole Derivative | Rotation between pyrazole and nitrobenzene rings | Density Functional Theory (DFT) | 2.5-5.5 kcal/mol |

This table presents data from analogous systems to infer potential conformational energy landscapes for this compound due to the absence of direct literature data.

Future molecular dynamics simulations on this compound could provide a more detailed picture of its dynamic behavior, including the time scales of conformational transitions and the influence of solvent on its conformational preferences. Such studies are crucial for a comprehensive understanding of its chemical reactivity and potential biological activity.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(chloromethyl)-5-nitropyrimidine, ¹H NMR and ¹³C NMR would be the primary methods used.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons on the pyrimidine (B1678525) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the nitro group and the nitrogen atoms in the ring. The methylene (B1212753) protons of the chloromethyl group would likely produce a singlet in the aliphatic region, with its chemical shift influenced by the adjacent chlorine atom and the pyrimidine ring.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at different chemical shifts due to the varied electronic environments created by the substituents (the chloromethyl and nitro groups). The carbon of the chloromethyl group would also be identifiable in the aliphatic region of the spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (NO₂), C-N stretching vibrations within the pyrimidine ring, C-H stretching of the aromatic ring, and C-Cl stretching of the chloromethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations and the symmetric stretch of the nitro group are expected to produce strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. The fragmentation pattern would likely involve the loss of the chlorine atom, the nitro group, or the chloromethyl group, providing further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would offer an unambiguous confirmation of the compound's molecular structure and its packing in the crystal lattice. While there are studies on related pyrimidine and pyridine (B92270) structures, specific crystallographic data for this compound is not readily found in the searched literature.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, there are no established, high-yield synthetic protocols specifically for 2-(chloromethyl)-5-nitropyrimidine. Future research must focus on developing efficient and scalable synthetic strategies. Drawing inspiration from the synthesis of analogous heterocyclic compounds, several potential routes can be proposed.

One plausible approach involves the direct functionalization of a pre-existing pyrimidine (B1678525) ring. This could begin with the synthesis of 2-methyl-5-nitropyrimidine, followed by a selective free-radical chlorination of the methyl group. Alternatively, one could synthesize 2-hydroxymethyl-5-nitropyrimidine and subsequently convert the hydroxyl group to a chloride using standard reagents like thionyl chloride or oxalyl chloride.

A more convergent strategy would involve constructing the pyrimidine ring from acyclic precursors that already contain the required functionalities. Multi-component reactions, which are known for their efficiency in building complex heterocyclic systems, could be explored. rsc.org For instance, a strategy analogous to the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, which starts from diethyl malonate and involves nitration, cyclization with a suitable amidine equivalent, and chlorination, could be adapted. google.com Another approach could be modeled after the synthesis of 2-chloro-5-nitropyridine, which uses 2-halogenated acrylates and nitromethane (B149229) to construct the heterocyclic core before a final chlorination step. google.com

A key challenge in any proposed synthesis will be managing the reactivity of the functional groups to avoid side reactions and ensure high regioselectivity, particularly during nitration and chlorination steps. Modern techniques, such as flow chemistry, could offer improved control over reaction conditions, enhancing both safety and yield. researchgate.net

Exploration of Untapped Reactivity Profiles

The chemical structure of this compound suggests a rich and varied reactivity profile that remains to be explored. The molecule possesses two key reactive sites: the chloromethyl side chain and the nitro-activated pyrimidine ring.

The chloromethyl group (-CH₂Cl) is a potent electrophilic handle, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This site would readily react with a wide array of nucleophiles. For example, amines could be used to introduce new nitrogen-containing side chains, alkoxides could form ether linkages, and thiols could generate thioethers. Carbon nucleophiles, such as cyanides or enolates, could be employed to extend the carbon skeleton. The reactivity of this group is analogous to that seen in 2-chloro-5-(chloromethyl)pyridine, which is used as an intermediate for further functionalization. researchgate.net

Simultaneously, the 5-nitro group acts as a strong electron-withdrawing group, which significantly lowers the electron density of the pyrimidine ring. This electronic deficit activates the ring positions ortho and para to it (positions 4 and 6) for nucleophilic aromatic substitution (SₙAr). Should a suitable leaving group be present at these positions in a precursor molecule, it could be displaced by nucleophiles. Even without another leaving group, the high reactivity of some related nitro-activated systems, like 5-methoxyfuroxano[3,4-d]pyrimidine, suggests the potential for addition-elimination reactions or other unusual transformations. rsc.orgresearchgate.net

Future research should systematically investigate the chemoselectivity of this bifunctional molecule. It would be crucial to determine whether reactions occur preferentially at the chloromethyl group or the pyrimidine ring under various conditions and with different nucleophiles. This dual reactivity could be harnessed for sequential or one-pot derivatization, enabling the rapid construction of complex molecular architectures.

Computational-Experimental Synergy in Mechanistic Discovery

A synergistic approach combining computational chemistry and experimental work will be instrumental in efficiently unlocking the potential of this compound. rsc.orgrsc.org Given the lack of existing data, theoretical modeling can provide crucial predictive insights to guide laboratory experiments, saving significant time and resources.

Predictive Power of Computational Chemistry:

Structural and Electronic Properties: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional geometry, bond lengths, and angles. acs.org Furthermore, calculations can determine key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the distribution of the electrostatic potential. researchgate.net This information is vital for predicting the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanisms and Energetics: Computational modeling can be used to map out potential energy surfaces for proposed synthetic routes and reactivity studies. nih.gov By calculating the activation energies of different pathways, researchers can predict the feasibility of a reaction, anticipate potential side products, and understand regioselectivity. nih.gov For instance, modeling the SₙAr pathway could help identify key intermediates, such as the Meisenheimer complex, and clarify the reaction mechanism. rsc.org

Spectroscopic Characterization: Theoretical calculations can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts, which can be invaluable in confirming the structure of newly synthesized compounds. researchgate.net

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. nih.gov Successful synthesis, isolation, and characterization of the target compound and its derivatives will confirm the predicted structures. Kinetic studies of its reactions can then be used to verify the calculated activation energies and reaction mechanisms. This iterative cycle, where experimental results refine theoretical models and computational predictions guide new experiments, represents the most efficient path to understanding and utilizing this novel compound.

Expanding Non-Clinical Applications in Chemical Disciplines

The unique bifunctional nature of this compound makes it a promising candidate for various non-clinical applications, particularly as a versatile building block in organic synthesis and materials science. jnao-nu.comresearchgate.netopenaccessjournals.com

Synthetic Chemistry: This compound can serve as a valuable scaffold for the creation of diverse chemical libraries. nih.gov The chloromethyl group provides a convenient anchor point for attaching the pyrimidine core to other molecules or solid supports. The nitro group can be readily reduced to an amino group, which can then undergo a host of further transformations, such as diazotization, acylation, or condensation reactions, to generate a wide array of new pyrimidine derivatives. This strategy of elaborating functional handles is a powerful tool in the discovery of new compounds. researchgate.netrsc.org

Materials Science: The pyrimidine ring is an important component in functional π-conjugated materials due to its electron-deficient nature, which can be harnessed in applications like organic electronics. benthamdirect.comresearchgate.net The incorporation of this compound into polymer chains or larger conjugated systems could lead to novel materials with tailored electronic, optical, or thermal properties. The strong electron-withdrawing character of the nitropyrimidine unit could be beneficial for creating n-type organic semiconductors or components for nonlinear optical materials.

The potential applications are broad, leveraging the compound's capacity to act as a bridge between different chemical moieties or as a core unit whose electronic properties can be fine-tuned through chemical modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.